4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide
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Overview
Description
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- is a complex organic compound belonging to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- typically involves a multi-step process. One common method includes the reaction of hydrazine hydrate with arylidene malononitrile and isothiocyanates in the presence of a catalyst such as HAp/ZnCl2 nano-flakes at 60-70°C . This method is advantageous due to its high yield, wide range of substrates, simple procedure, and short reaction time . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the formation of pro-inflammatory prostaglandins . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s binding pocket .
Comparison with Similar Compounds
Similar compounds to 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- include other pyrazole derivatives such as:
- 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
- 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde derivatives
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activity and chemical properties.
Properties
CAS No. |
35872-40-3 |
---|---|
Molecular Formula |
C22H16N6O2S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H16N6O2S/c23-22(31)27-21(16-9-5-2-6-10-16)20(19(26-27)15-7-3-1-4-8-15)25-24-17-11-13-18(14-12-17)28(29)30/h1-14H,(H2,23,31) |
InChI Key |
ZTWRNJLQQHIXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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